molecular formula C7H6N2O3S B1301136 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32084-55-2

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B1301136
CAS No.: 32084-55-2
M. Wt: 198.2 g/mol
InChI Key: LNTBEMJFYFIVCQ-UHFFFAOYSA-N
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Description

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production by optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines. These products can exhibit different biological activities and properties, making them valuable for further research and applications .

Scientific Research Applications

Basic Information

  • Molecular Formula : C7_7H6_6N2_2O3_3S
  • Molecular Weight : 198.20 g/mol
  • Melting Point : 237 °C
  • Boiling Point : 381.9 °C at 760 mmHg
  • CAS Number : 32084-55-2

Structure

The compound features a thiazolo-pyrimidine core, which is essential for its biological activity. The presence of functional groups such as carboxylic acid enhances its solubility and reactivity.

Medicinal Chemistry

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains are as follows:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus20 µg/mL

This antimicrobial activity is attributed to the compound's ability to penetrate bacterial membranes effectively due to its lipophilic nature.

Anticancer Potential

The compound's thiazolo-pyrimidine framework has been linked to anticancer activities. Studies have suggested that it may inhibit certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The mechanism of action is believed to involve interaction with DNA or specific protein targets involved in cell proliferation.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for producing more complex molecules.

Synthetic Routes

The synthesis typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization with Amines : Reaction with amines under basic conditions leads to the formation of substituted thiazolopyrimidines.
  • Oxidation and Reduction Reactions : The compound can participate in oxidation reactions using agents like hydrogen peroxide or potassium permanganate, and reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

Material Science

The unique properties of this compound extend into material science where it can be used as a precursor for synthesizing polymers or nanomaterials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A series of experiments demonstrated that modifications to the thiazolo-pyrimidine structure can enhance antimicrobial potency against resistant bacterial strains.
  • Anticancer Research : Clinical trials are ongoing to evaluate the effectiveness of thiazolo-pyrimidine derivatives in treating specific types of cancer, focusing on their ability to target tumor cells selectively.
  • Synthesis Optimization : Research has focused on improving synthetic routes for higher yields and purity using advanced techniques such as continuous flow synthesis.

Mechanism of Action

The mechanism of action of 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anticancer or antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid include other thiazolopyrimidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific ring structure and the presence of a carboxylic acid group at the 6-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine structure, characterized by the presence of both nitrogen and sulfur heterocycles. Its molecular formula is C7H6N2O3SC_7H_6N_2O_3S with a molecular weight of approximately 196.18 g/mol. The structure includes a carboxylic acid group, which is significant for its acidic properties and biological interactions.

PropertyValue
Molecular FormulaC7H6N2O3S
Molecular Weight196.18 g/mol
Melting Point237ºC
Boiling Point381.9ºC
Flash Point184.8ºC

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, although specific mechanisms remain to be fully elucidated. For instance, compounds structurally related to 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties . The presence of the carboxylic acid group allows it to interact with enzymes involved in inflammatory pathways. Initial findings suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Studies and Research Findings

  • Antimicrobial Activity Assessment :
    • In vitro studies have demonstrated that derivatives of 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • A study reported significant inhibition of Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting the compound's potential as an antimicrobial agent .
  • Anti-inflammatory Studies :
    • A recent investigation evaluated the anti-inflammatory effects of related thiazolo-pyrimidine compounds in animal models. Results indicated a reduction in inflammatory markers following treatment with these compounds .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.
  • Its structural features allow it to bind to receptors or enzymes associated with inflammatory responses .

Future Directions

Further research is essential to fully characterize the biological activity and therapeutic potential of this compound. Areas for future investigation include:

  • Detailed structure-activity relationship (SAR) studies to optimize its antimicrobial efficacy.
  • Clinical trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives?

  • Methodological Answer : Derivatives of this scaffold are typically synthesized via cyclocondensation reactions. For example, ethyl carboxylate derivatives can be synthesized by reacting 2-aminothiazoles with tricarbonylmethane intermediates under reflux in ethanol. Substituents at positions 2, 5, and 7 are introduced using aldehydes or benzylidene reagents (e.g., 2-fluorobenzylidene or 3,4,5-trimethoxybenzylidene) to form Z-configuration products . Reaction conditions (solvent, temperature, catalyst) vary depending on the substituent’s steric and electronic properties.

Q. How can researchers confirm the molecular structure of synthesized derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spatial configurations, particularly for Z/E isomerism in benzylidene-substituted derivatives . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent integration and coupling constants (e.g., olefinic protons in Z-configuration show distinct splitting patterns) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm1^{-1} confirm carbonyl groups (oxo, ester, carboxylic acid) .
  • Elemental Analysis : Validates molecular formula purity .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 5 influence biological activity?

  • Methodological Answer :

  • Position 2 : Introducing electron-withdrawing groups (e.g., 2-fluorobenzylidene) enhances electrophilicity, potentially improving interactions with biological targets like enzymes or receptors. For example, fluorinated derivatives show improved antimicrobial activity compared to methoxy-substituted analogs .
  • Position 5 : Aromatic substituents (e.g., 4-chlorophenyl) increase lipophilicity, aiding membrane permeability. Replacements with heterocycles (e.g., 1,3,4-oxadiazole) can introduce hydrogen-bonding motifs, critical for target binding .
  • Experimental Design : Compare bioactivity (e.g., IC50_{50}, MIC) across analogs via standardized assays (e.g., broth microdilution for antimicrobial activity) .

Q. What strategies resolve contradictions in reaction mechanism hypotheses for thiazolo[3,2-a]pyrimidine formation?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled starting materials to track nitrogen incorporation during cyclization .
  • Kinetic Studies : Monitor intermediate formation (e.g., enamine or keto-enol tautomers) via time-resolved NMR or HPLC .
  • Computational Modeling : DFT calculations predict energetically favorable pathways (e.g., 6-endo-dig vs. 5-exo-dig cyclization) .

Q. How can researchers optimize the stability of 5-oxo-thiazolopyrimidine derivatives under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Perform accelerated degradation tests in buffers (pH 1–10) to identify labile functional groups (e.g., ester vs. carboxylic acid stability) .
  • Prodrug Design : Convert the carboxylic acid to esters or amides to improve plasma stability, then evaluate hydrolysis rates in serum .
  • Solid-State Analysis : Assess crystallinity (via XRD) and hygroscopicity (TGA/DSC) to predict shelf-life .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or Gaussian) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by isotopic patterns or fragmentation .
  • Crystallographic Refinement : Use software like SHELXL to resolve disorder in substituent orientations .

Q. What computational tools are recommended for predicting the bioactivity of novel derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against targets (e.g., bacterial dihydrofolate reductase) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties .

Q. Structural and Functional Insights

Q. What role does the thiazole ring play in the compound’s pharmacological activity?

  • Methodological Answer : The thiazole moiety contributes to:

  • Electron-Deficient Character : Enhances interactions with nucleophilic residues in enzyme active sites .
  • Conformational Rigidity : Stabilizes bioactive conformations via sulfur’s van der Waals interactions .
  • Experimental Validation : Synthesize analogs with thiazole replaced by oxazole or pyridine and compare bioactivity .

Properties

IUPAC Name

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTBEMJFYFIVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365203
Record name 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32084-55-2
Record name 2,3-Dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32084-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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